molecular formula C19H19ClN2O4 B300386 2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate

2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate

カタログ番号 B300386
分子量: 374.8 g/mol
InChIキー: MRCWAXHJLVSTJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor. It has shown promising results in the treatment of cancer and other diseases.

作用機序

Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Mocetinostat promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Mocetinostat has also been shown to enhance the immune response against cancer cells.

実験室実験の利点と制限

One of the major advantages of Mocetinostat is its specificity for HDACs, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, Mocetinostat has some limitations, including its potential toxicity and the development of drug resistance in cancer cells.

将来の方向性

There are several potential future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other drugs to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to Mocetinostat treatment. Additionally, further studies are needed to investigate the potential applications of Mocetinostat in other diseases beyond cancer, such as neurodegenerative disorders.

合成法

The synthesis of Mocetinostat involves the reaction of 2-chlorobenzoic acid with morpholine, followed by the reaction of the resulting intermediate with 2-(4-aminophenyl)acetic acid. The final product is obtained by esterification of the intermediate with 2-oxoethyl chloroformate.

科学的研究の応用

Mocetinostat has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also shown potential in the treatment of solid tumors such as breast and lung cancer.

特性

製品名

2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate

分子式

C19H19ClN2O4

分子量

374.8 g/mol

IUPAC名

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 2-chlorobenzoate

InChI

InChI=1S/C19H19ClN2O4/c20-15-6-2-1-5-14(15)19(24)26-13-18(23)21-16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23)

InChIキー

MRCWAXHJLVSTJI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl

正規SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。